molecular formula C11H21BrO2 B13703617 6-Methylheptyl 2-bromopropanoate

6-Methylheptyl 2-bromopropanoate

Cat. No.: B13703617
M. Wt: 265.19 g/mol
InChI Key: QEEGKWZARMKHTC-UHFFFAOYSA-N
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Description

6-Methylheptyl 2-bromopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and a 6-methylheptyl group attached to the ester oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylheptyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 6-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

2-Bromopropanoic acid+6-MethylheptanolH2SO46-Methylheptyl 2-bromopropanoate+H2O\text{2-Bromopropanoic acid} + \text{6-Methylheptanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Bromopropanoic acid+6-MethylheptanolH2​SO4​​6-Methylheptyl 2-bromopropanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptyl 2-bromopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield 2-bromopropanoic acid and 6-methylheptanol in the presence of an acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypropanoate, 2-cyanopropanoate, or 2-aminopropanoate.

    Reduction: 6-Methylheptyl 2-propanol.

    Hydrolysis: 2-Bromopropanoic acid and 6-methylheptanol.

Scientific Research Applications

6-Methylheptyl 2-bromopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methylheptyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. The ester linkage can be hydrolyzed by esterases, releasing 2-bromopropanoic acid and 6-methylheptanol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromopropanoate
  • Ethyl 2-bromopropanoate
  • 6-Methylheptyl acetate

Comparison

6-Methylheptyl 2-bromopropanoate is unique due to the presence of both a bromine atom and a 6-methylheptyl group. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, methyl 2-bromopropanoate and ethyl 2-bromopropanoate lack the long alkyl chain, which affects their solubility and boiling points. 6-Methylheptyl acetate, on the other hand, lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

6-methylheptyl 2-bromopropanoate

InChI

InChI=1S/C11H21BrO2/c1-9(2)7-5-4-6-8-14-11(13)10(3)12/h9-10H,4-8H2,1-3H3

InChI Key

QEEGKWZARMKHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C(C)Br

Origin of Product

United States

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